molecular formula C7H13NO2 B016534 Methyl 3-(N-allylamino)propionate CAS No. 37732-74-4

Methyl 3-(N-allylamino)propionate

Cat. No.: B016534
CAS No.: 37732-74-4
M. Wt: 143.18 g/mol
InChI Key: DEYVYXCZEYFXJG-UHFFFAOYSA-N
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Description

Methyl 3-(allylamino)propanoate is an organic compound with the molecular formula C7H13NO2 It is a methyl ester derivative of 3-(allylamino)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(allylamino)propanoate can be synthesized through several methods. One common approach involves the aza-Michael reaction, where an allylamine reacts with methyl acrylate in the presence of a base or a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by enzymes such as lipases .

Industrial Production Methods

Industrial production of methyl 3-(allylamino)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(allylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(allylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in biochemical pathways. The allylamino group can form covalent bonds with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzylamino)propanoate
  • Methyl 3-(phenylethylamino)propanoate
  • Methyl 3-(piperidin-1-yl)propanoate

Uniqueness

Methyl 3-(allylamino)propanoate is unique due to its allylamino group, which provides distinct reactivity and potential for forming bioactive compounds. This differentiates it from other similar compounds that may have different substituents on the amino group, leading to variations in their chemical and biological properties.

Biological Activity

Methyl 3-(N-allylamino)propionate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C6H13N2O2
  • Molecular Weight: 143.19 g/mol
  • CAS Number: 37732-74-4

The compound features an allylamine group, which is known for its ability to participate in various biochemical reactions, making it a versatile building block in organic synthesis.

This compound exhibits biological activity primarily through its interaction with proteins and enzymes. The allylamine moiety can form covalent bonds with nucleophilic sites on these biomolecules, leading to modulation of their activity. This interaction can alter cellular processes and contribute to therapeutic effects.

Key Mechanisms:

  • Covalent Bond Formation: The allylamine group reacts with amino acid residues, particularly lysines and cysteines, resulting in enzyme inhibition or activation.
  • Enzyme Modulation: The compound's ability to influence enzyme kinetics can lead to altered metabolic pathways, impacting cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Effects: Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
  • Neuroprotective Activity: Some studies indicate potential neuroprotective effects, which could be relevant for neurodegenerative diseases.

Case Studies and Experimental Data

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a novel antimicrobial agent.
  • Anticancer Activity:
    • In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer). The mechanism involved the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects:
    • Animal models of neurodegeneration were used to assess the neuroprotective properties of the compound. Results indicated that treatment with this compound improved cognitive function and reduced neuronal damage.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerCovalent modification of proteins
3-(Allylamino)-N-ethylpropanamideAnticancer, NeuroprotectiveEnzyme inhibition
3-(Allylamino)propanohydrazideAntimicrobialProtein interaction

Properties

IUPAC Name

methyl 3-(prop-2-enylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYVYXCZEYFXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618508
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37732-74-4
Record name N-2-Propen-1-yl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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